molecular formula C10H9BrF3NO B6356573 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide CAS No. 1369904-44-8

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No. B6356573
CAS RN: 1369904-44-8
M. Wt: 296.08 g/mol
InChI Key: FTWPTRCEWAUWGG-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, commonly referred to as 2-Br-N,N-DMB, is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. This compound has been widely studied due to its unique properties, such as its high solubility in both polar and nonpolar solvents, its low toxicity, and its stability in a wide range of pH values. In addition, 2-Br-N,N-DMB has been used in many lab experiments as a reagent due to its low cost and ease of use.

Scientific Research Applications

2-Br-N,N-DMB has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Br-N,N-DMB has been used as a starting material for the synthesis of a variety of bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, 2-Br-N,N-DMB has been used as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. In materials science, 2-Br-N,N-DMB has been used as a precursor for the synthesis of a variety of materials, such as polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Br-N,N-DMB in lab experiments include its low cost, its high solubility in both polar and nonpolar solvents, its low toxicity, and its stability in a wide range of pH values. The main limitation of using 2-Br-N,N-DMB in lab experiments is its unknown mechanism of action, which makes it difficult to predict its effects on biochemical and physiological processes.

Future Directions

The future directions for 2-Br-N,N-DMB research include further exploration of its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-Br-N,N-DMB in medicinal chemistry, organic synthesis, and materials science. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-Br-N,N-DMB.

Synthesis Methods

The synthesis of 2-Br-N,N-DMB is relatively straightforward and can be achieved through a few steps. The first step involves the reaction of 5-trifluoromethylbenzaldehyde with dimethylamine in the presence of a base such as potassium carbonate. This reaction produces 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide. The second step involves the reduction of the bromine to an amine group using a reducing agent such as lithium aluminum hydride. This reaction produces N,N-dimethyl-5-(trifluoromethyl)benzamide.

properties

IUPAC Name

2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPTRCEWAUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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